2-(DIPHENYLAMINO)-2-OXOETHYL 2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE
Overview
Description
2-(Diphenylamino)-2-oxoethyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate is a synthetic organic compound that combines the structural features of diphenylamine and isatin derivatives. This compound is of interest due to its potential biological activities, particularly in medicinal chemistry research.
Scientific Research Applications
2-(Diphenylamino)-2-oxoethyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential cytotoxic activity against cancer cell lines.
Biological Research: The compound is used to investigate its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Biology: It serves as a probe to study enzyme interactions and inhibition mechanisms.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diphenylamino)-2-oxoethyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate typically involves the reaction of isatin derivatives with diphenylamine derivatives. One common method involves the condensation of isatin with diphenylamine in the presence of acetic anhydride and a suitable catalyst under reflux conditions . The reaction is monitored using techniques such as thin-layer chromatography (TLC) and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for reaction, purification, and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Diphenylamino)-2-oxoethyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Substituted aromatic or carbonyl compounds.
Mechanism of Action
The mechanism by which 2-(diphenylamino)-2-oxoethyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate exerts its effects involves interaction with cellular targets such as enzymes and receptors. The compound may inhibit specific enzymes involved in cell proliferation, leading to cytotoxic effects. Additionally, it may interact with DNA or proteins, disrupting normal cellular functions and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide: Similar structure with potential anticancer activity.
Isatin Derivatives: Various isatin derivatives exhibit diverse biological activities, including anticancer, antiviral, and antibacterial properties.
Uniqueness
2-(Diphenylamino)-2-oxoethyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate is unique due to its combination of diphenylamine and isatin moieties, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Properties
IUPAC Name |
[2-oxo-2-(N-phenylanilino)ethyl] 2-(2,3-dioxoindol-1-yl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O5/c27-21(26(17-9-3-1-4-10-17)18-11-5-2-6-12-18)16-31-22(28)15-25-20-14-8-7-13-19(20)23(29)24(25)30/h1-14H,15-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFBZMOACKDSLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)COC(=O)CN3C4=CC=CC=C4C(=O)C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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